molecular formula C25H30N4O4S B2683039 4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide CAS No. 941907-11-5

4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide

Cat. No. B2683039
CAS RN: 941907-11-5
M. Wt: 482.6
InChI Key: NHTKLCVSCZEEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Polyamides

Research on related compounds has focused on synthesizing polyamides containing uracil and adenine, demonstrating the utility of similar structures in creating materials with potential applications in biotechnology and materials science. The synthesis process involves the addition reaction of uracil and adenine to dimethyl methylenesuccinate, followed by polycondensation with diamines, producing polyamides with molecular weights ranging from 1000 to 5000, and exhibiting solubility in water (Hattori & Kinoshita, 1979).

Heterocyclic Compound Synthesis

Another area of research involves the synthesis of heterocyclic compounds, such as pyrazolopyridines, which display antioxidant, antitumor, and antimicrobial activities. This work illustrates the compound's role in generating derivatives with significant pharmacological potential, highlighting its importance in medicinal chemistry (El‐Borai et al., 2013).

Development of Antimicrobial Agents

Additionally, research has explored the creation of benzodifuranyl derivatives from visnaginone and khellinone, leading to compounds with cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. This underscores the potential therapeutic applications of compounds in this class in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticonvulsant Enaminones

The study of anticonvulsant enaminones, a related structural class, emphasizes the significance of these compounds in developing treatments for epilepsy and other seizure disorders. The crystal structures of such compounds reveal insights into their mechanism of action and potential for drug development (Kubicki et al., 2000).

properties

IUPAC Name

4-[[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S/c1-26-23(31)19-9-7-18(8-10-19)15-29-24(32)22-20(12-14-34-22)28(25(29)33)16-21(30)27-13-11-17-5-3-2-4-6-17/h2-6,12,14,18-19H,7-11,13,15-16H2,1H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKLCVSCZEEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide

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